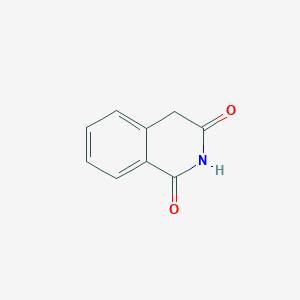

Isoquinoline-1,3(2H,4H)-dione

Übersicht

Beschreibung

Isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of an isoquinoline core with two carbonyl groups at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquinoline-1,3(2H,4H)-dione can be synthesized through various methods. One common approach involves the oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides under metal-free conditions . This reaction proceeds through subsequent decarbonylation, radical addition, and cyclization processes, providing a convenient route to generate isoquinoline-1,3(2H,4H)-diones.

Another method involves the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This reaction proceeds smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow electrosynthesis. This method utilizes a continuous-flow electrolytic cell under metal-free and oxidant-free conditions, allowing for the efficient and green synthesis of the compound . This approach is scalable and suitable for large-scale production.

Analyse Chemischer Reaktionen

Regiodivergent Functionalization

Isoquinoline-1,3(2H,4H)-diones can undergo regiodivergent functionalization under aerobic conditions . Heteroatom nucleophiles, in the presence of a catalytic amount of base, undergo an imide opening/ring contraction sequence, yielding the thermodynamic controlled product. Carbon-based nucleophiles lead to a kinetic controlled aldol-type product . The aldol-type product can be transformed into benzo[c]phenanthridine core structures under transition metal-free conditions .

Table of Isoquinoline-1,3(2H,4H)-dione Derivatives and their Unique Aspects

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-6-phenylthis compound | Benzyloxy group at position 6 | Different substitution pattern affects reactivity |

| 2-(Benzyloxy)-8-phenylthis compound | Benzyloxy group at position 8 | Variation in position alters biological activity |

| 2-(Methoxy)-7-phenylthis compound | Methoxy instead of benzyloxy | Changes electronic properties and solubility |

Compound Examples

- 2-Phenylthis compound: This compound features a phenyl group attached to the isoquinoline core and two carbonyl groups at the 1 and 3 positions of the isoquinoline structure. It has potential applications in medicinal chemistry and materials science.

- 4-(Phenylaminomethylene)this compound derivatives: This series represents a novel class of potent inhibitors .

- 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H): A 3-OH substituent is required on the phenyl ring for CDK4 inhibitory activity, which is further enhanced when an .

- 6-Iodothis compound: Generally soluble in organic solvents like dimethyl sulfoxide and exhibits stability under standard laboratory conditions.

Wissenschaftliche Forschungsanwendungen

Isoquinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:

Isoquinoline-1,3,4(2H)-trione: Contains an additional oxygen atom, resulting in different chemical properties and reactivity.

4-aryl isoquinolinedione derivatives: These compounds have aryl groups attached, which can influence their biological activities and applications.

Uniqueness: this compound is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

Isoquinoline-1,3(2H,4H)-dione is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and as a potential therapeutic agent in cancer and viral infections. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound and its derivatives have been shown to exhibit inhibitory effects on several key biological targets:

- Cyclin-Dependent Kinase 4 (CDK4) : A series of isoquinoline-1,3-diones have been identified as potent selective inhibitors of CDK4. In silico studies utilizing 3D-QSAR and docking methodologies revealed that specific structural features are crucial for their inhibitory activity. For instance, a training set of 66 compounds yielded satisfactory predictive models with values of 0.947 for CoMFA and 0.933 for CoMSIA .

- Tyrosyl DNA Phosphodiesterase II (TDP2) : Isoquinoline-1,3-dione has been recognized as a viable chemotype for selectively inhibiting TDP2, an enzyme involved in DNA damage repair. The best compound identified in this category exhibited an IC50 value of 1.9 µM . Further SAR studies led to the identification of analogs with improved potency against TDP2 while maintaining selectivity over TDP1 .

- HIV-1 Integrase : Several derivatives have demonstrated significant inhibitory effects on HIV-1 integrase, with some compounds achieving low micromolar IC50 values. For example, modifications at the 4-position of the isoquinoline ring were shown to enhance activity against HIV-1 integrase while reducing cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Key findings from SAR studies include:

- Substitution Patterns : The introduction of various substituents at the 4-position significantly affects the potency and selectivity of isoquinoline derivatives against targeted enzymes. For instance, compounds with phenyl or benzyl groups at this position showed enhanced anti-HIV activity compared to their unsubstituted counterparts .

- Functional Groups : The presence of keto groups and their spatial arrangement plays a critical role in binding interactions with target proteins. The keto form of isoquinoline is essential for maintaining the planar structure necessary for effective enzyme inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in various biological assays:

- Inhibition of CDK4 : A study reported the design and synthesis of novel isoquinoline-1,3-diones that exhibited strong inhibitory activity against CDK4. The most potent compound was shown to have an IC50 value significantly lower than previously reported inhibitors .

- TDP2 Inhibition : Research demonstrated that isoquinoline derivatives could effectively inhibit TDP2 in biochemical assays. The best-performing analogs were further explored through molecular modeling to elucidate their binding modes and optimize their structures for enhanced activity .

- Antiviral Activity : A series of 2-hydroxyisoquinoline derivatives were evaluated for their ability to inhibit HIV-1 integrase. Some compounds achieved effective antiviral concentrations while maintaining low cytotoxicity levels in cell culture assays .

Data Tables

| Compound | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 43 | TDP2 | 1.9 | Selective inhibitor identified through screening |

| Compound 12q | TDP2 | 4.8 | Best analog from SAR studies |

| Compound X | CDK4 | <0.5 | Potent selective inhibitor |

| Compound Y | HIV-1 Integrase | Low µM | Effective with low cytotoxicity |

Eigenschaften

IUPAC Name |

4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQEODJYRGEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325194 | |

| Record name | Isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4456-77-3 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isoquinoline-1,3(2H,4H)-dione interact with HIV-1?

A1: Research indicates that 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione inhibits the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. [] This enzymatic function is crucial for viral replication. The compound's antiviral activity is believed to stem from this specific inhibition. []

Q2: What is the significance of this compound's interaction with CDK4?

A2: this compound derivatives have demonstrated potent and selective inhibition of cyclin-dependent kinase 4 (CDK4). [] CDK4, when complexed with cyclin D1, plays a critical role in cell cycle regulation. Aberrant CDK4/cyclin D1 activity can lead to uncontrolled cell proliferation, a hallmark of cancer. [] Therefore, this compound derivatives hold promise as potential anti-tumor agents by targeting this pathway.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q4: Is there information available regarding the spectroscopic data of this compound and its derivatives?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. For instance, studies have used spectroscopic methods to investigate the interaction of 2-hydroxythis compound with magnesium (Mg2+) and manganese (Mn2+) ions. [] This research revealed that the compound forms a 1:1 complex with Mg2+ and a 1:2 complex with Mn2+, requiring enolization of the ligand for complex formation. [] Electron spin resonance (ESR) spectroscopy further revealed a redox reaction between the ligand and Mn2+, resulting in the production of superoxide anions. []

Q5: Are there studies investigating the stability of this compound under various conditions?

A5: While the provided research papers do not explicitly focus on material compatibility or stability under diverse conditions, the successful synthesis of various this compound derivatives suggests a degree of stability under the reaction conditions employed. Further research is needed to fully explore its performance and application potential under various environmental and chemical conditions.

Q6: Does this compound exhibit catalytic properties?

A6: The provided research primarily focuses on the biological activity and synthesis of this compound and its derivatives. There is no direct evidence presented to suggest inherent catalytic properties for this compound class.

Q7: Have computational methods been used to study this compound derivatives?

A7: Yes, computational chemistry, particularly molecular modeling, has been employed to understand the interaction of this compound derivatives with their biological targets. For example, CDK4 mimic models have been developed to explain the binding, potency, and selectivity of this compound-based CDK4 inhibitors. [, ] These models help to visualize the binding interactions and guide the design of novel derivatives with improved activity.

Q8: Are there any quantitative structure-activity relationship (QSAR) studies for these compounds?

A8: While not extensively detailed in the provided abstracts, some research has explored QSAR models to predict the CDK4 inhibitory activity of substituted 4-aminomethylene isoquinoline-1,3-diones. [, ] Such studies are crucial for understanding how structural modifications influence biological activity and can accelerate the drug discovery process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.